molecular formula C22H24N2O4 B6355563 Methyl 4-Fmoc-piperazine-2-acetate CAS No. 885949-87-1

Methyl 4-Fmoc-piperazine-2-acetate

Cat. No. B6355563
M. Wt: 380.4 g/mol
InChI Key: PVONOPHPYDOXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Fmoc-piperazine-2-acetate (MFP2A) is a novel small molecule which is used in a variety of scientific research applications. MFP2A has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments. This article will discuss the synthesis method of MFP2A, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the future directions for research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 4-Fmoc-piperazine-2-acetate involves the protection of the piperazine nitrogen with Fmoc, followed by acetylation of the secondary amine. The final step involves the methylation of the piperazine nitrogen.

Starting Materials
4-Fmoc-piperazine-2-carboxylic acid, Methyl iodide, Triethylamine, Acetic anhydride, Dimethylformamide, Diisopropylethylamine, Dichloromethane, Sodium bicarbonate, Methanol

Reaction
Step 1: Dissolve 4-Fmoc-piperazine-2-carboxylic acid in dichloromethane and add triethylamine. Slowly add Fmoc-OSu and stir for 2 hours at room temperature., Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dissolve the solid in dichloromethane and add sodium bicarbonate. Extract the organic layer with dichloromethane and dry over magnesium sulfate., Step 3: Dissolve the crude product in acetic anhydride and add diisopropylethylamine. Stir for 2 hours at room temperature., Step 4: Quench the reaction with methanol and evaporate the solvent. Dissolve the residue in dichloromethane and wash with water. Dry over magnesium sulfate., Step 5: Dissolve the product in methanol and add methyl iodide. Stir for 2 hours at room temperature., Step 6: Quench the reaction with water and extract the organic layer with dichloromethane. Dry over magnesium sulfate and evaporate the solvent to obtain the final product, Methyl 4-Fmoc-piperazine-2-acetate.

Scientific Research Applications

Methyl 4-Fmoc-piperazine-2-acetate has a wide range of scientific research applications. It has been used as a substrate for the production of peptide-based drugs, as a tool for the study of protein-protein interactions, and as a probe for the study of enzyme kinetics. Methyl 4-Fmoc-piperazine-2-acetate has also been used in the study of enzyme-substrate interactions and the design of enzyme inhibitors.

Mechanism Of Action

Methyl 4-Fmoc-piperazine-2-acetate is a small molecule which binds to proteins and enzymes in a specific manner. It binds to the active site of enzymes, which is the region of the enzyme that catalyzes the reaction. Methyl 4-Fmoc-piperazine-2-acetate also interacts with other proteins and enzymes in the cell, which can lead to changes in the biochemical and physiological processes of the cell.

Biochemical And Physiological Effects

Methyl 4-Fmoc-piperazine-2-acetate has a wide range of biochemical and physiological effects on cells and organisms. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. Methyl 4-Fmoc-piperazine-2-acetate has also been shown to affect the metabolism of cells and organisms, as well as their growth and development.

Advantages And Limitations For Lab Experiments

Methyl 4-Fmoc-piperazine-2-acetate has a number of advantages for laboratory experiments. It is a small molecule which is easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, Methyl 4-Fmoc-piperazine-2-acetate also has a number of limitations. It is not very soluble in water, so it must be dissolved in organic solvents. It is also very toxic and can be hazardous to work with.

Future Directions

Methyl 4-Fmoc-piperazine-2-acetate has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, as well as their interactions. It can also be used to study the biochemical and physiological processes of cells and organisms. Additionally, it can be used to design and develop new drugs and therapies. Finally, it can be used to study the effects of environmental factors on cells and organisms.

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-21(25)12-15-13-24(11-10-23-15)22(26)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONOPHPYDOXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173452
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Fmoc-piperazine-2-acetate

CAS RN

885949-87-1
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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